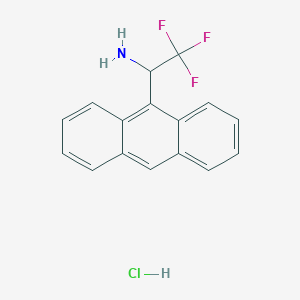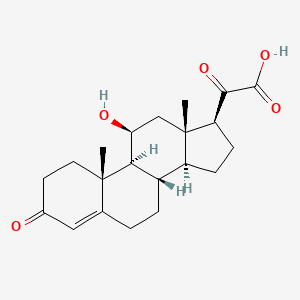
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves several steps. The synthetic routes typically include the nitration of a quinoline derivative followed by chlorination and methylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and mechanisms of quinoline derivatives.
Biology: The compound is utilized in proteomics research to investigate protein interactions and functions.
Medicine: Although not intended for therapeutic use, it can be used in preclinical studies to explore potential pharmacological activities.
Industry: The compound may be employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modify proteins, enzymes, or other biomolecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
E-2,7-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
2,7-Dichloroquinoline: Lacks the nitro and vinyl groups, resulting in different reactivity and applications.
8-Methylquinoline: Does not have the chlorine and nitro groups, leading to variations in chemical behavior and biological activity.
3-Nitroquinoline: Contains the nitro group but lacks the chlorine and methyl groups, affecting its overall properties and uses.
Eigenschaften
Molekularformel |
C12H8Cl2N2O2 |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
2,7-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-10(13)3-2-8-6-9(4-5-16(17)18)12(14)15-11(7)8/h2-6H,1H3/b5-4+ |
InChI-Schlüssel |
SPFLLWCIVGKSDL-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)




![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)


